

# The role of ACAT inhibition in neurodegenerative diseases

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An In-depth Technical Guide to the Role of ACAT Inhibition in Neurodegenerative Diseases

For: Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

The dysregulation of cholesterol metabolism within the central nervous system is an increasingly recognized factor in the pathogenesis of several neurodegenerative diseases, most notably Alzheimer's disease (AD). Acyl-CoA: cholesterol acyltransferase (ACAT), particularly the ACAT1 isoform predominant in the brain, has emerged as a key therapeutic target. This enzyme is responsible for the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets. Inhibition of ACAT1 does not reduce total cellular cholesterol but rather modulates its subcellular distribution, leading to a cascade of beneficial effects. Preclinical evidence robustly demonstrates that ACAT inhibition reduces the production of amyloid-beta (A $\beta$ ) peptides, mitigates A $\beta$ -related pathology, enhances the clearance of pathogenic proteins through autophagy, and suppresses neuroinflammatory pathways. While the most extensive research has been conducted in the context of AD, compelling evidence also points to the therapeutic potential of ACAT inhibition in other conditions such as Niemann-Pick type C (NPC) disease. Furthermore, foundational research linking  $\alpha$ -synuclein, the pathological hallmark of Parkinson's disease (PD), to cholesteryl esters provides a strong rationale for exploring this strategy in synucleinopathies. This technical guide synthesizes the core mechanisms, presents key quantitative data from preclinical studies, details essential



experimental protocols, and visualizes the underlying pathways to provide a comprehensive resource for professionals in the field.

## The Central Role of ACAT in Brain Cholesterol Homeostasis

The brain is the most cholesterol-rich organ, with this lipid playing a critical role in membrane integrity, synaptogenesis, and signal transduction.[1] Brain cholesterol homeostasis is tightly regulated, as the blood-brain barrier isolates it from peripheral circulation.[1] Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that prevents the buildup of excess free cholesterol by converting it into inert cholesteryl esters (CE), which are subsequently stored in cytoplasmic lipid droplets.[2][3]

There are two isoforms of this enzyme:

- ACAT1 (or SOAT1): Resides in the endoplasmic reticulum (ER) and is ubiquitously
  expressed in all tissues, including all cell types in the brain. It is the predominant isoform in
  neurons, microglia, and astrocytes.[2][4][5]
- ACAT2 (or SOAT2): Is primarily expressed in the intestines and liver and plays a minimal role
  in the central nervous system.[2][6]

Therefore, ACAT1 is considered the primary therapeutic target for neurodegenerative diseases.

### **ACAT Inhibition in Alzheimer's Disease**

The strongest evidence for the therapeutic potential of ACAT inhibition comes from extensive research in Alzheimer's disease models. The mechanism is multifaceted, impacting amyloid pathology, tauopathy, and neuroinflammation.

## Mechanism 1: Reduction of Amyloid-β Generation and Aggregation

ACAT inhibition has been consistently shown to decrease the production and accumulation of Aβ, the primary component of amyloid plaques.[7][8] This occurs through a mechanism distinct from that of statins.[7] Instead of lowering overall cholesterol synthesis, ACAT inhibitors alter



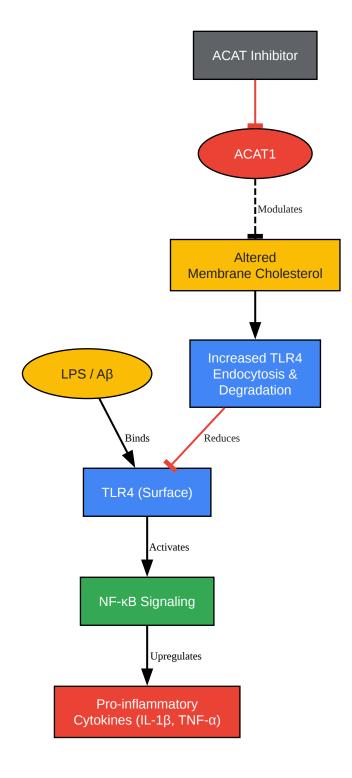




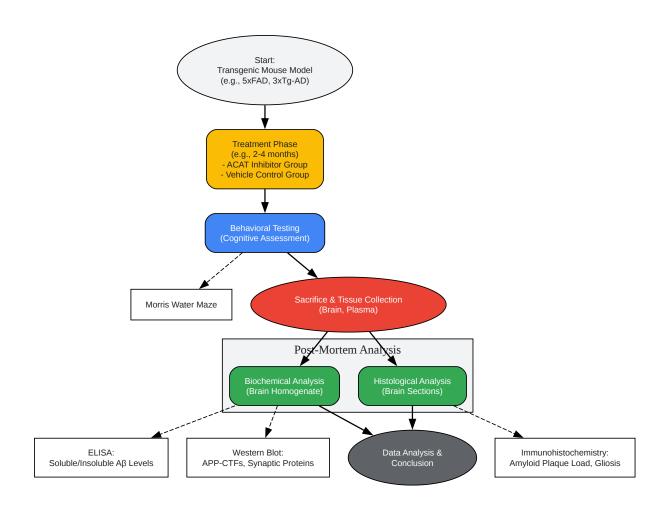
the subcellular distribution of free cholesterol, which in turn affects the processing of the Amyloid Precursor Protein (APP).

The proposed signaling pathway suggests that by preventing cholesterol esterification in the ER, ACAT inhibition reduces the maturation and trafficking of APP to lipid rafts, which are membrane microdomains rich in the  $\beta$ -secretase (BACE1) and  $\gamma$ -secretase enzymes required for amyloidogenic processing.[2] This leads to a decrease in the generation of APP C-terminal fragments (APP-CTFs) and, consequently, a reduction in the secretion of A $\beta$  peptides, particularly the highly amyloidogenic A $\beta$ 42.[2][9]









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